

Safety and handling precautions for 4-Oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Management of **4-Oxocyclohexanecarbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxocyclohexanecarbaldehyde is a bifunctional molecule incorporating both a ketone and an aldehyde, making it a valuable intermediate in organic synthesis and drug development. Its reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for **4-Oxocyclohexanecarbaldehyde**. We will delve into its physicochemical properties, toxicological profile, and reactivity, offering field-proven insights and detailed protocols for its safe management in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Understanding the Molecule: Physicochemical and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. **4-Oxocyclohexanecarbaldehyde** (CAS No. 96184-81-5) is a

colorless to light yellow liquid with a molecular formula of $C_7H_{10}O_2$ and a molecular weight of 126.15 g/mol .^{[1][2]} Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **4-Oxocyclohexanecarbaldehyde**

Property	Value	Source(s)
CAS Number	96184-81-5	[1]
Molecular Formula	$C_7H_{10}O_2$	[1]
Molecular Weight	126.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	223 °C	[3]
Flash Point	81 °C	[3]
Density	1.151 g/cm ³	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[3]

The presence of both an aldehyde and a ketone functional group dictates the reactivity and toxicological profile of this molecule. Aldehydes are well-understood to be reactive electrophiles, a characteristic that underpins their utility in synthesis as well as their potential for biological activity and toxicity.^{[4][5]}

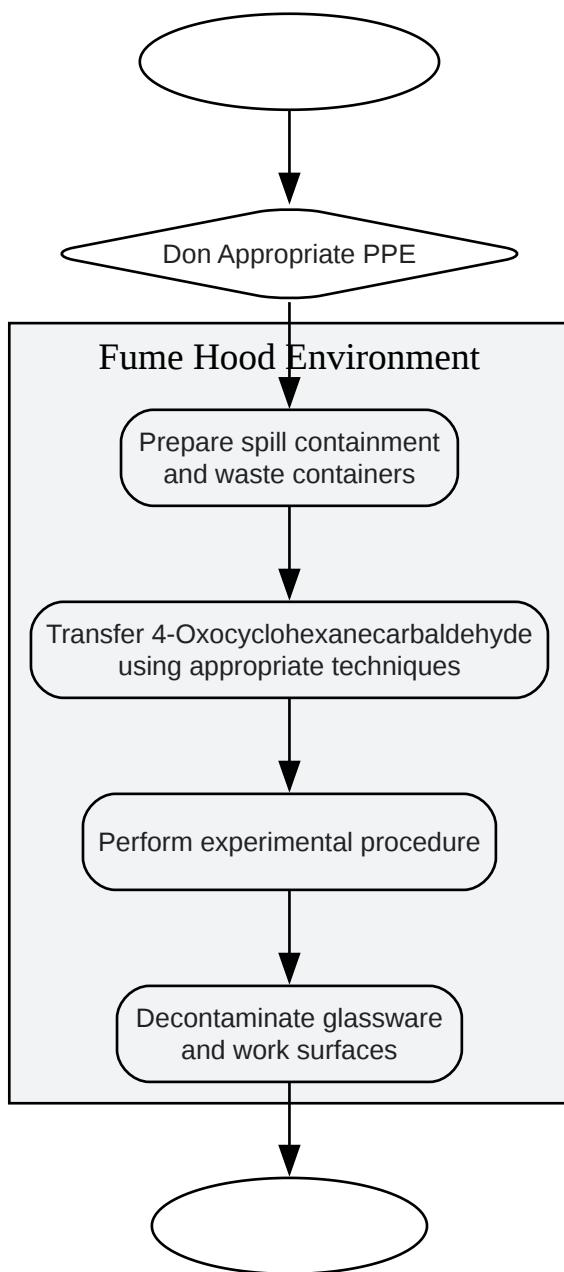
GHS Hazard Classification and Its Implications

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.^[6] **4-Oxocyclohexanecarbaldehyde** is classified with the following hazards:

Table 2: GHS Hazard Classification for **4-Oxocyclohexanecarbaldehyde**

Hazard Class	Hazard Statement	Signal Word	Pictogram	Source(s)
Flammable Liquids (Category 4)	H227: Combustible liquid	Warning	None	[1]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	Warning	Exclamation Mark	[1]
Serious Eye Damage/Eye Irritation (Category 2A)	H319: Causes serious eye irritation	Warning	Exclamation Mark	[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation	Warning	Exclamation Mark	[1]

Causality Insight: The aldehyde functional group is a primary contributor to the irritant properties of **4-Oxocyclohexanecarbaldehyde**. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to the formation of adducts.[\[4\]](#)[\[5\]](#) This covalent modification can disrupt normal cellular function, triggering inflammatory responses that manifest as skin, eye, and respiratory irritation.


Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of laboratory safety is a hierarchical approach to hazard control. Engineering controls provide the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

The Primacy of Engineering Controls

All manipulations of **4-Oxocyclohexanecarbaldehyde** should be conducted in a well-ventilated area.^[7] Due to its potential for respiratory irritation, a certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.^[8] The fume hood serves to capture and exhaust airborne contaminants, thereby minimizing the inhalation exposure risk to the operator.

Experimental Workflow: Safe Handling in a Fume Hood

[Click to download full resolution via product page](#)

Caption: Workflow for handling **4-Oxocyclohexanecarbaldehyde**.

Personal Protective Equipment (PPE): The Last Line of Defense

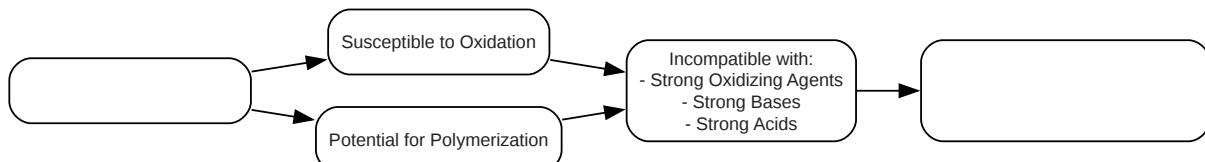
While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual operator from residual risks and in the event of a spill or splash.[\[9\]](#) [\[10\]](#)

- Eye and Face Protection: Chemical splash goggles are mandatory.[\[11\]](#) For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[\[11\]](#)
- Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.[\[7\]](#) Given that **4-Oxocyclohexanecarbaldehyde** is a skin irritant, appropriate chemical-resistant gloves are critical. Nitrile or butyl rubber gloves are recommended.[\[11\]](#) It is advisable to double-glove, especially for prolonged handling.[\[12\]](#) Gloves should be inspected for integrity before use and changed regularly, or immediately if contamination is suspected.[\[13\]](#)
- Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, an air-purifying respirator with an organic vapor cartridge may be necessary.[\[11\]](#)

Prudent Practices for Storage and Handling

The inherent reactivity of aldehydes necessitates careful consideration of storage and handling procedures to ensure the stability and integrity of the compound.

Storage Requirements


4-Oxocyclohexanecarbaldehyde should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[\[12\]](#) The recommended storage temperature is under -20°C in a freezer.[\[3\]](#) To prevent oxidation and degradation, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[\[3\]](#)[\[12\]](#) Containers should be tightly sealed and clearly labeled.[\[12\]](#)

Chemical Incompatibility

Aldehydes are susceptible to oxidation and can react vigorously with oxidizing agents.

Therefore, **4-Oxocyclohexanecarbaldehyde** should be stored separately from strong oxidizing agents, strong acids, and strong bases.

Logical Relationship: Reactivity and Storage

[Click to download full resolution via product page](#)

Caption: Reactivity of aldehydes informs storage requirements.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount for effectively managing accidental releases and exposures.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

- Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14]
- Control Ignition Sources: As **4-Oxocyclohexanecarbaldehyde** is a combustible liquid, all sources of ignition should be eliminated.[14]
- Ventilate: Ensure adequate ventilation, preferably within a fume hood.[15]
- Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[16] Work from the outside of the spill inward to prevent spreading.[17] Do not use combustible materials like paper towels for initial containment.[15]

- Cleanup: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[\[18\]](#)
- Decontamination: Decontaminate the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[\[19\]](#)

First Aid Measures

- Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[\[20\]](#)
- Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[\[11\]](#) Seek medical attention if irritation persists.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[\[11\]](#) Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing **4-Oxocyclohexanecarbaldehyde**, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[\[16\]](#)

Protocol for Waste Management:

- Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[\[16\]](#) Do not mix with other waste streams.
- Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[\[21\]](#)[\[22\]](#)
- Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[\[16\]](#)[\[22\]](#)
Do not pour down the drain.[\[22\]](#)

Conclusion

4-Oxocyclohexanecarbaldehyde is a versatile chemical intermediate whose safe utilization hinges on a proactive and informed approach to laboratory safety. By understanding its inherent reactivity and toxicological profile, and by rigorously adhering to the engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, grounded in the scientific principles that inform these precautions, is essential for the protection of laboratory personnel and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxocyclohexanecarbaldehyde | CAS#:96184-81-5 | Chemsoc [chemsoc.com]
- 3. 4-OXO-CYCLOHEXANE CARBOXALDEHYDE CAS#: 96184-81-5 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]

- 13. pppmag.com [pppmag.com]
- 14. oehs.tulane.edu [oehs.tulane.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. chem.washington.edu [chem.washington.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. oehs.tulane.edu [oehs.tulane.edu]
- To cite this document: BenchChem. [Safety and handling precautions for 4-Oxocyclohexanecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338460#safety-and-handling-precautions-for-4-oxocyclohexanecarbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com